N-[(2-ethoxyphenyl)methyl]cyclopentanamine
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Overview
Description
N-[(2-ethoxyphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C14H21NO It is a cyclopentanamine derivative where the amine group is substituted with a 2-ethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-ethoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopentanamine attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Scheme:
- Cyclopentanamine + 2-ethoxybenzyl chloride → this compound + HCl
Reaction Conditions:
- Solvent: Anhydrous ethanol or another suitable organic solvent
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-[(2-ethoxyphenyl)methyl]cyclopentanol
Substitution: N-[(2-substituted phenyl)methyl]cyclopentanamine derivatives
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]cyclopentanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
N-[(2-ethoxyphenyl)methyl]cyclopentanamine can be compared with other cyclopentanamine derivatives, such as:
- N-[(2-methoxyphenyl)methyl]cyclopentanamine
- N-[(2-chlorophenyl)methyl]cyclopentanamine
- N-[(2-fluorophenyl)methyl]cyclopentanamine
Uniqueness
The presence of the ethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-10-6-3-7-12(14)11-15-13-8-4-5-9-13/h3,6-7,10,13,15H,2,4-5,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPACWSBFLSDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358623 |
Source
|
Record name | benzenemethanamine,N-cyclopentyl-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557799-34-5 |
Source
|
Record name | benzenemethanamine,N-cyclopentyl-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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